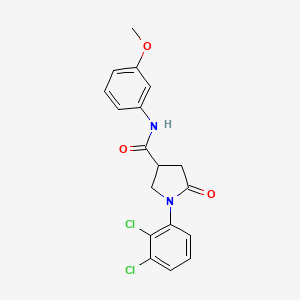

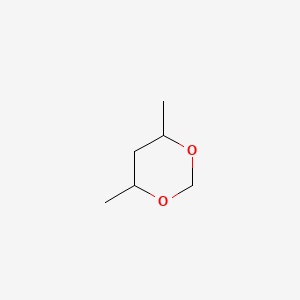

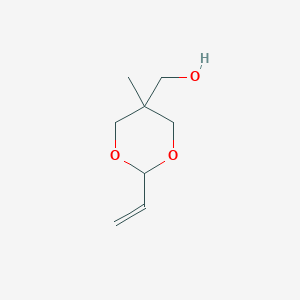

4,6-Dimethyl-1,3-dioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dimethyl-1,3-dioxane, also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It features a heterocyclic core with four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .

Méthodes De Préparation

The original synthesis of 4,6-Dimethyl-1,3-dioxane was first reported by Andrew Norman Meldrum in 1908. The compound is prepared by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .

Analyse Des Réactions Chimiques

4,6-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can yield various derivatives of the compound.

Knoevenagel Condensation: This reaction between aldehydes and this compound is accelerated in ionic liquids.

Applications De Recherche Scientifique

4,6-Dimethyl-1,3-dioxane is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . It is a valuable starting material for synthesizing heterocycles and intermediates in organic synthesis reactions. The compound is also used in the functionalization of mesoporous silica surfaces with carboxyl groups, which has applications in protein sorption . Additionally, it is employed in the synthesis of macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, 2-substituted indoles, and isofraxidin .

Mécanisme D'action

The mechanism of action of 4,6-Dimethyl-1,3-dioxane involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance between the two alternatives, allowing the compound to participate in various chemical reactions . The compound’s acidity and steric rigidity make it suitable for multiple carbon-carbon bond formations .

Comparaison Avec Des Composés Similaires

4,6-Dimethyl-1,3-dioxane is similar to compounds such as dimedone and barbituric acid. while dimedone exists predominantly as the mono-enol tautomer in solution, this compound is almost entirely in the diketone form . The compound is also significantly more acidic than dimethyl malonate, with an acidity that is 8 orders of magnitude higher . Other similar compounds include 2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives .

Propriétés

Numéro CAS |

3390-18-9 |

|---|---|

Formule moléculaire |

C6H12O2 |

Poids moléculaire |

116.16 g/mol |

Nom IUPAC |

4,6-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O2/c1-5-3-6(2)8-4-7-5/h5-6H,3-4H2,1-2H3 |

Clé InChI |

OCBJIXQOIASAQK-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(OCO1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)

![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)

![2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14143247.png)

![2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate](/img/structure/B14143288.png)